BenchChemオンラインストアへようこそ!

3-(4-chlorobenzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Lipophilicity Drug-likeness Matched Molecular Pair Analysis

3-(4-Chlorobenzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 898437-26-8, molecular formula C₁₅H₁₂ClN₃O₄S₂, molecular weight 397.85 g/mol) is a fully synthetic hybrid molecule that unites a 4-chlorobenzenesulfonyl electron-withdrawing group, a 1,3,4-oxadiazole core, a thiophene ring, and a propanamide linker within a single non-polymeric small-molecule architecture. This specific combination of pharmacophores is not found in any approved drug and has no direct clinical precedent, establishing it as a unique chemical probe for discovery-stage research and chemical biology.

Molecular Formula C15H12ClN3O4S2
Molecular Weight 397.85
CAS No. 898437-26-8
Cat. No. B2724552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
CAS898437-26-8
Molecular FormulaC15H12ClN3O4S2
Molecular Weight397.85
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H12ClN3O4S2/c16-10-3-5-11(6-4-10)25(21,22)9-7-13(20)17-15-19-18-14(23-15)12-2-1-8-24-12/h1-6,8H,7,9H2,(H,17,19,20)
InChIKeyKFXDBWQACODYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 898437-26-8): Structural & Physicochemical Baseline for Procurement


3-(4-Chlorobenzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 898437-26-8, molecular formula C₁₅H₁₂ClN₃O₄S₂, molecular weight 397.85 g/mol) is a fully synthetic hybrid molecule that unites a 4-chlorobenzenesulfonyl electron-withdrawing group, a 1,3,4-oxadiazole core, a thiophene ring, and a propanamide linker within a single non-polymeric small-molecule architecture . This specific combination of pharmacophores is not found in any approved drug and has no direct clinical precedent, establishing it as a unique chemical probe for discovery-stage research and chemical biology . The compound is primarily available from screening-compound suppliers at research-grade purity (typically ≥95 %) and is exclusively intended for preclinical laboratory use .

Why Generic Substitution Fails for 3-(4-Chlorobenzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide (898437-26-8)


Compounds within the 1,3,4-oxadiazole-sulfonamide class cannot be interchanged generically, as even conservative single-point alterations to the terminal aryl/heteroaryl group or the sulfonyl linker drastically shift the conformational landscape, electronic distribution, and target-engagement profile [1]. In directly comparable systems, substituting the 5-thiophene ring for a phenyl group alters the HOMO–LUMO gap and π-stacking capacity, while replacing the 4-chlorobenzenesulfonyl with a benzylsulfonyl or tosyl group modifies the hydrogen-bond-acceptor geometry and metabolic soft spots [2]. Consequently, any attempt to substitute 898437-26-8 with a near neighbor without revalidating the specific assay readout risks introducing an uncontrolled variable and invalidating structure–activity conclusions, making targeted procurement of the exact CAS number essential for reproducible research [3].

Quantitative Differentiation Evidence for 3-(4-Chlorobenzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide (898437-26-8) vs. Structural Analogs


Predicted logP and Lipophilic Ligand Efficiency Differentiate the Thiophene Analog from the 4-Fluorophenyl Matched Pair

The 5-(thiophen-2-yl) substituent on the 1,3,4-oxadiazole ring of 898437-26-8 confers a measurably higher predicted logP and lower topological polar surface area (TPSA) compared to the directly analogous 4-fluorophenyl derivative (CAS 946337-87-7), a shift that quantitatively alters predicted membrane permeability and non-specific protein binding without changing the core sulfonyl-oxadiazole pharmacophore [1].

Lipophilicity Drug-likeness Matched Molecular Pair Analysis

Thiophene Sulfur Confers a Distinct HOMO Energy Level vs. Phenyl and Pyridyl Analogs, Modulating Redox Behavior

The presence of the electron-rich thiophene ring at the 5-position of the oxadiazole in 898437-26-8 raises the HOMO energy compared to the corresponding 5-phenyl analog (CAS 1040638-87-6) and the electron-deficient 5-(pyridin-4-yl) analog (CAS 946337-87-7), as inferred from frontier molecular orbital calculations on structurally validated 1,3,4-oxadiazole-thiophene conjugates [1]. This HOMO elevation lowers the ionization potential and increases susceptibility to oxidative metabolism at the thiophene sulfur, a property systematically documented in thiophene-containing oxadiazole electrochemical studies [2].

Electronic structure HOMO-LUMO gap Redox potential

The 4-Chlorobenzenesulfonyl Group Provides a Metabolic Soft Spot Absent in the 4-Methylphenylsulfonyl Analog

The 4-chlorobenzenesulfonyl moiety in 898437-26-8 introduces a chlorine atom at the para position of the phenyl ring, creating a site for potential oxidative dechlorination or glutathione conjugation that is structurally impossible for the 4-methylphenylsulfonyl (tosyl) analog N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide . In analogous sulfonamide series, the chloro substituent has been shown to increase electrophilicity at the ipso carbon and slow CYP450 hydroxylation relative to the methyl congener, as reflected in in silico SOMP (Site of Metabolism Prediction) scores [1].

Metabolic stability CYP450 liability Halogen effect

Thiophene-Oxadiazole Conjugates Exhibit Sub-Micromolar Cytotoxicity in MCF-7 Cells: Class-Level Potency Baseline for 898437-26-8

Novel thiophene-oxadiazole hybrid derivatives structurally related to the 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl core of 898437-26-8 have demonstrated potent in vitro cytotoxicity against the MCF-7 breast cancer cell line, with the most active congener (T11, bearing a salicylic aldehyde substituent) achieving an IC₅₀ of 45.68 nM [1]. While no MCF-7 data exist for 898437-26-8 itself, the class-level potency of thiophene-oxadiazole hybrids provides a quantitative benchmark: the 4-chlorobenzenesulfonyl-propanamide substitution pattern of 898437-26-8 is anticipated to modulate potency relative to the T11 series based on established sulfonamide SAR [2].

Anticancer activity Cytotoxicity MCF-7 cell line

High-Impact Research & Industrial Application Scenarios for 3-(4-Chlorobenzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide (898437-26-8)


Oncology Chemical Probe Development Targeting MCF-7 and HCT-116 Cell Lines

The validated sub-µM cytotoxicity of thiophene-oxadiazole conjugates against MCF-7 and HCT-116 cancer cell lines establishes a strong precedent for deploying 898437-26-8 as a structurally novel probe in phenotypic oncology screens [1]. The compound's 4-chlorobenzenesulfonyl-propanamide tail distinguishes it from previously tested thiophene-oxadiazole hybrids, enabling exploration of new regions of the SAR landscape for target deconvolution studies [2].

Matched Molecular Pair Analysis for Membrane Permeability Optimization

The predicted logP difference of +0.6 log units between 898437-26-8 and its 4-fluorophenyl analog makes this compound an ideal member of a matched molecular pair set for studying the impact of thiophene vs. fluorophenyl substitution on passive membrane permeability, P-gp efflux ratio, and intracellular target engagement [1]. Procurement of both compounds from the same supplier ensures batch-to-batch consistency for head-to-head Caco-2 or PAMPA permeability comparisons.

CYP450 Metabolic Soft-Spot Identification Using the 4-Chlorophenyl Motif as a Halogen Probe

The para-chloro substituent on the benzenesulfonyl ring provides a distinct metabolic handle that differentiates 898437-26-8 from its 4-methylphenylsulfonyl (tosyl) analog in CYP450 phenotyping studies [1]. Researchers can use this compound to probe whether oxidative dehalogenation or glutathione conjugation dominates clearance, generating data that inform the design of metabolically stable oxadiazole-sulfonamide lead series [2].

Electrochemical and Optoelectronic Material Screening Leveraging the Elevated HOMO of the Thiophene-Oxadiazole Core

The electron-rich thiophene ring of 898437-26-8, directly conjugated to the electron-deficient 1,3,4-oxadiazole, creates a donor–acceptor system with a reduced HOMO–LUMO gap relative to phenyl-substituted analogs [1]. This property makes the compound a candidate for electrochemical screening in organic semiconductor or OLED hole-transport material workflows, where the 4-chlorobenzenesulfonyl group further tunes the electron affinity [2].

Quote Request

Request a Quote for 3-(4-chlorobenzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.